molecular formula C10H13Cl2N3O2 B14756835 ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride

ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride

Cat. No.: B14756835
M. Wt: 278.13 g/mol
InChI Key: WXCOKCUNNSEBDR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride is a pyrrolopyridine derivative characterized by an amino substituent at the 5-position and an ethyl carboxylate group at the 2-position, with two hydrochloride counterions enhancing its solubility and stability. The dihydrochloride salt form improves aqueous solubility, making it advantageous for pharmaceutical formulations compared to its neutral analog .

Properties

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.13 g/mol

IUPAC Name

ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C10H11N3O2.2ClH/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7;;/h3-5,13H,2H2,1H3,(H2,11,12);2*1H

InChI Key

WXCOKCUNNSEBDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2N1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

The most reported pathway begins with ethyl 5-nitro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, which undergoes hydrogenation to yield the free base. Adapting protocols from analogous pyrrolopyridines:

  • Reaction Setup :

    • Substrate: 5-nitro precursor (1 equiv)
    • Catalyst: 10% Pd/C (0.1 equiv)
    • Solvent: Ethanol (0.2 M)
    • Conditions: 2 bar H₂, 20°C, 3–5 h
  • Workup :

    • Filtration through Celite to remove catalyst
    • Concentration under reduced pressure
    • Precipitation with water yields the free base (93% purity by HPLC)

Key Data :

Parameter Value Source
Yield 88–93%
Purity (HPLC) >90%
Reaction Time 3–5 h

This method’s efficiency is attributed to the mild conditions preserving the ester functionality while reducing nitro to amino.

Alternative Reducing Agents

While catalytic hydrogenation is preferred, stoichiometric reductants like ammonium formate or Fe/HCl have been explored for lab-scale reactions. However, these methods suffer from lower yields (60–75%) and byproduct formation, limiting industrial applicability.

Cyclization Approaches

Knorr-Type Pyrrole Synthesis

Building the pyrrolo[2,3-c]pyridine core via condensation of pyridine derivatives with β-ketoesters represents a less-traveled but versatile route. For example:

  • Substrate : 3-Amino-4-nitropyridine
  • Reaction :
    • Condensation with ethyl acetoacetate in acetic acid
    • Cyclization at 100°C for 12 h
  • Outcome : Forms the pyrrolopyridine skeleton with concurrent nitro introduction

Challenges :

  • Low regioselectivity (≤50% desired isomer)
  • Requires chromatographic purification

Palladium-Mediated Cyclizations

Recent advances utilize Pd-catalyzed C–H activation to assemble the bicyclic system. A representative protocol:

  • Substrate : Ethyl 3-(pyridin-2-yl)propiolate
  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Conditions :
    • DMF, 120°C, 24 h
    • Yield: 65%

This method enables late-stage functionalization but remains experimental due to cost and complexity.

Dihydrochloride Salt Formation

Acidification Protocol

Conversion of the free base to the dihydrochloride salt ensures improved stability and solubility:

  • Procedure :

    • Dissolve free base (1 equiv) in anhydrous EtOH (10 vol)
    • Add concentrated HCl (2.2 equiv) dropwise at 0°C
    • Stir 1 h, precipitate with Et₂O
    • Filter and dry under vacuum
  • Characterization :

    • 1H NMR (D₂O): δ 1.42 (t, 3H), 4.40 (q, 2H), 7.25–8.60 (aromatic H)
    • HPLC Purity : 98.5%

Critical Factors :

  • Stoichiometric excess of HCl ensures complete protonation
  • Anhydrous conditions prevent hydrate formation

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Nitro Hydrogenation 88–93 >90 High Low
Knorr Cyclization 45–50 70–80 Moderate Medium
Pd-Catalyzed 65 85 Low High

Hydrogenation outperforms cyclization routes in yield and cost, justifying its prevalence in industrial settings.

Experimental Optimization

Solvent Screening for Hydrogenation

Testing solvents (MeOH, EtOH, THF) revealed ethanol maximizes yield (93%) due to optimal substrate solubility and H₂ diffusion. Methanol caused ester transesterification (≤15% side products).

Catalyst Loading Studies

Reducing Pd/C from 10% to 5% decreased yield to 78%, while increasing to 15% offered no benefit, establishing 10% as ideal.

Challenges and Solutions

  • Nitro Group Over-Reduction :

    • Risk : Further reduction to hydroxylamine or amine oxides
    • Mitigation : Strict control of H₂ pressure (≤2 bar) and reaction time
  • Salt Hygroscopicity :

    • Issue : Dihydrochloride absorbs moisture, complicating handling
    • Solution : Store under N₂ with desiccant

Recent Advances

Microwave-assisted hydrogenation (150°C, 10 min) achieves 90% yield in preliminary trials, slashing reaction time from hours to minutes. Flow chemistry systems also show promise for continuous production.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation to form N-oxides using oxidizing agents like hydrogen peroxide. The process involves the conversion of nitrogen atoms within the heterocyclic structure to their oxidized forms, which can alter biological activity or serve as intermediates in drug modification.

Key Reaction Conditions

  • Reagent : Hydrogen peroxide (H₂O₂)

  • Solvent : Typically polar aprotic solvents (e.g., DMF)

  • Product : N-oxide derivatives

Reduction Reactions

Reduction reactions modify functional groups such as esters or amides. For example, the ethyl ester group at the 2-position can be reduced to a carboxylic acid or alcohol, while the amino group at the 5-position may undergo hydrogenation or alkylation. These transformations are critical for optimizing pharmacokinetic properties.

Functional Group Transformations

Functional GroupReaction TypeProduct
Ethyl ester (COOEt)HydrogenolysisCarboxylic acid (COOH)
Amino group (NH₂)AlkylationSubstituted amine (NHR)

Formylation via Vilsmeier-Haack Reaction

The pyridine ring undergoes formylation when treated with Vilsmeier reagents (e.g., POCl₃ and DMF). This reaction involves protonation of the pyridine nitrogen, activating the adjacent methyl group for formylation. The resulting 3-formyl-6-azaindoles are valuable intermediates in medicinal chemistry .

Mechanism Highlights

  • Protonation : Pyridine nitrogen is protonated, generating a pyridinium salt.

  • Methyl Activation : The α-methyl group becomes CH-acidic, enabling nucleophilic attack.

  • Formylation : The Vilsmeier reagent introduces a formyl group at the 3-position.

Cross-Coupling Reactions (Suzuki Coupling)

The brominated derivatives of this compound participate in Suzuki coupling reactions with boronic acids under palladium catalysis. This enables the introduction of aryl or heteroaryl substituents at the 5-position, enhancing structural diversity for drug discovery .

Reaction Parameters

  • Catalyst : [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

  • Base : K₂CO₃

  • Solvent : Dioxane/water mixture

  • Product : Arylated pyrrolo[2,3-c]pyridine derivatives

Functionalization of the Amino Group

The primary amino group at the 5-position is reactive and can undergo:

  • Acetylation : Introduction of acetyl groups for solubility modulation.

  • Alkylation : Substitution with alkyl halides to alter binding affinity.

  • Amidation : Conversion to amides for targeted enzyme inhibition .

Mechanistic Insights

Research highlights the role of the pyridine nitrogen in directing reactivity. Protonation or quaternization of the nitrogen activates adjacent groups (e.g., methyl, ester), enabling regioselective functionalization .

Scientific Research Applications

Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of pyrrolo[2,3-c]pyridine derivatives are heavily influenced by substituents at the 5-position. Key analogs include:

Compound Name Substituent (Position 5) Salt Form Yield (%) Key Properties
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Methoxy Neutral ester 85 Lipophilic; limited solubility in polar solvents.
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Chloro Neutral ester 60 Moderate reactivity in nucleophilic substitution; halogen enhances stability.
Target compound Amino Dihydrochloride N/A High aqueous solubility; basic amino group enables salt formation.
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride dihydrate Chloro (isomer [2,3-b]) Dihydrochloride dihydrate N/A Enhanced crystallinity due to hydrate formation; trifluoromethyl boosts metabolic stability.

Key Observations :

  • Amino vs. Methoxy/Chloro: The amino group in the target compound increases basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chloro and methoxy groups. This difference impacts solubility and interaction with biological targets .
  • Salt Forms : Neutral esters (e.g., 9c, 9b) exhibit lower aqueous solubility than dihydrochloride salts. The dihydrochloride form of the target compound likely improves bioavailability, akin to the dihydrate structure in .

Analytical and Spectroscopic Comparisons

  • Elemental Analysis :
    • Neutral esters (e.g., 9c: C, H, N percentages align with methoxy substitution ).
    • Target compound’s dihydrochloride form would show higher chlorine content (from counterions) and altered C/N ratios compared to neutral analogs.
  • Mass Spectrometry (MS) :
    • Neutral esters (e.g., 9c: m/z consistent with molecular ion [M⁺] ).
    • Target compound’s MS would show a molecular ion shifted by +72 Da (two HCl molecules), though ionization may vary due to salt formation.
  • ¹³C NMR: Substituents at position 5 cause distinct shifts; e.g., methoxy (δ ~55 ppm) vs. amino (δ ~30–40 ppm) .

Biological Activity

Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride (CAS No. 1127423-83-9) is a compound of significant interest due to its potential biological activities. This article explores its properties, biological activities, and relevant research findings.

  • Molecular Formula : C10H12ClN3O2
  • Molecular Weight : 241.67 g/mol
  • CAS Number : 1127423-83-9
  • Purity : Typically ≥95% .

Biological Activity Overview

Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has been studied for various biological activities, including:

  • Antiproliferative Activity : Research indicates that compounds within the pyrrolo[2,3-c]pyridine class exhibit significant antiproliferative effects against various human tumor cell lines. For example, derivatives have shown IC50 values in the nanomolar range against cancer cells, indicating potent activity .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Studies have reported that related pyrrole derivatives demonstrate varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Studies and Experimental Data

  • Antiproliferative Studies :
    • A study on pyrrolo[2,3-c]pyridine derivatives showed that modifications at specific positions significantly enhanced their antiproliferative activity. For instance, a compound with a methoxy group demonstrated an IC50 of 0.048 µM against a panel of cancer cell lines .
  • Antimicrobial Efficacy :
    • A comparative analysis of pyrrole derivatives indicated that certain substitutions led to improved antimicrobial activity. The introduction of an aryl group in specific positions resulted in a notable increase in potency against S. aureus .
  • Metabolic Stability and Solubility :
    • The metabolic stability of ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine derivatives was assessed in human liver microsomes, revealing that structural modifications could enhance solubility and reduce metabolic degradation, thereby improving bioavailability .

Data Tables

Biological ActivityCompoundIC50/MIC (µM)Reference
AntiproliferativeEthyl 5-amino derivative0.048
AntimicrobialPyrrole derivative3.12 - 12.5
Metabolic StabilityVarious derivativesVaries

Q & A

Q. What are the standard synthetic routes for ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride?

The compound can be synthesized via hydrogenation of substituted precursors followed by functional group modification. For example, ethyl 5-chloro derivatives (e.g., ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) are synthesized using Pd/C-catalyzed hydrogenation in ethanol, yielding intermediates that can undergo nucleophilic substitution to introduce the amino group . The dihydrochloride salt is typically formed by treating the free base with HCl in a solvent like ethanol.

Q. How is the purity and structural identity of this compound validated in academic research?

Purity is assessed using HPLC or TLC, while structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR spectra verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm, ester carbonyl at ~δ 165 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]+^+) and isotopic patterns .
  • Elemental analysis : Matches calculated values for C, H, N, and Cl to confirm stoichiometry.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of hydrochloride salt aerosols.
  • Store in airtight containers under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields of the amino-substituted pyrrolopyridine core?

Key factors include:

  • Catalyst selection : Pd/C or Raney Ni for efficient hydrogenation .
  • Solvent polarity : Ethanol or THF for better solubility of intermediates.
  • Temperature control : Moderate heating (40–60°C) to avoid side reactions like ester hydrolysis.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry and protonation states .
  • 2D NMR : COSY and HSQC experiments clarify proton-proton correlations and heteronuclear connectivity .
  • Comparative analysis : Cross-reference with literature data for analogous pyrrolopyridine derivatives .

Q. What challenges arise in crystallizing this dihydrochloride salt, and how are they addressed?

Challenges include:

  • Hygroscopicity : The hydrochloride form absorbs moisture, complicating crystal growth. Use anhydrous solvents (e.g., dry ethanol) and glovebox conditions for crystallization.
  • Disorder in crystal lattices : SHELX refinement tools (e.g., PART instructions) model disordered atoms or solvent molecules .
  • Twinned crystals : Data integration software (e.g., CrysAlisPro) separates overlapping reflections for accurate structure solution .

Methodological Recommendations

  • For crystallographic studies, use SHELXTL or Olex2 for structure solution and refinement .
  • Employ gradient HPLC (C18 column, 0.1% TFA in H2O/MeCN) to monitor reaction progress and purity .
  • Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and validate experimental data .

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